Chromatide(TM) texas red(R)-5-dutp

Fluorescence Quantum Yield Fluorescent Nucleotides Nucleic Acid Labeling

ChromaTide Texas Red-5-dUTP is differentiated by its specific 5-atom alkynylamino linker, which optimizes DNA polymerase incorporation and signal intensity compared to other red dUTP analogs. With a quantum yield of 0.93, it provides superior signal-to-noise in multicolor FISH and GISH, validated in plant cytogenetics using nick translation and PCR. Supplied as a 1 mM solution in Tris-EDTA buffer, it is the reliable red channel choice for demanding genomic mapping.

Molecular Formula C43H46N5O20P3S2
Molecular Weight 1109.9 g/mol
Cat. No. B12081638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromatide(TM) texas red(R)-5-dutp
Molecular FormulaC43H46N5O20P3S2
Molecular Weight1109.9 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCC#CC9=CN(C(=O)NC9=O)C1CC(C(O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)S(=O)(=O)[O-])CCC7
InChIInChI=1S/C43H46N5O20P3S2/c49-33-21-36(65-34(33)23-64-70(55,56)68-71(57,58)67-69(52,53)54)48-22-26(42(50)45-43(48)51)6-1-13-44-72(59,60)27-11-12-28(35(20-27)73(61,62)63)37-31-18-24-7-2-14-46-16-4-9-29(38(24)46)40(31)66-41-30-10-5-17-47-15-3-8-25(39(30)47)19-32(37)41/h11-12,18-20,22,33-34,36,44,49H,2-5,7-10,13-17,21,23H2,(H5-,45,50,51,52,53,54,55,56,57,58,61,62,63)
InChIKeyIBVCSSOEYUMRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromatide(TM) Texas Red(R)-5-dUTP: Technical Definition and Chemical Specifications for Procurement


Chromatide™ Texas Red®-5-dUTP is a fluorescently-labeled nucleotide analog consisting of a Texas Red® sulforhodamine 101 dye conjugated to deoxyuridine triphosphate (dUTP) via a 5-atom linker at the C-5 position of the uridine base . This compound serves as a direct enzymatic label for nucleic acid synthesis, enabling fluorescence detection without secondary reagents . It possesses an excitation maximum of 596 nm and emission maximum of 615 nm, producing a red fluorescent signal suitable for detection with standard Cy3.5/Texas Red filter sets . The compound is provided as a 1 mM solution in 10 mM Tris-HCl, 1 mM EDTA, pH 7.6 buffer .

Why Direct Substitution of ChromaTide Texas Red-5-dUTP with Other Red-Fluorescent dUTPs May Compromise Assay Performance


Although several red-fluorescent dUTP analogs are commercially available, direct substitution without experimental validation can compromise assay sensitivity, specificity, and reproducibility. ChromaTide Texas Red-5-dUTP utilizes a specific 5-atom alkynylamino linker architecture that differs in length and chemical composition from other dye-dUTP conjugates . This linker length directly influences incorporation efficiency by DNA polymerases and the resulting fluorescence intensity of labeled probes [1]. Furthermore, the photophysical properties of Texas Red—including a quantum yield of 0.93 in PBS —differ substantially from other red fluorophores such as Cy3 and Alexa Fluor 594, affecting signal-to-noise ratios in hybridization-based assays [2]. Consequently, substituting with a spectrally similar but chemically distinct dUTP may necessitate re-optimization of labeling protocols and imaging parameters.

Quantitative Evidence for Chromatide Texas Red-5-dUTP Differentiation from Key Comparators


Quantum Yield Comparison: Texas Red vs. Cy3 and Fluorescein

The quantum yield (Φ) of Texas Red in PBS is 0.93 , significantly higher than the typical quantum yield of Cy3 (Φ ≈ 0.15 in aqueous buffers) [1] and fluorescein (Φ ≈ 0.79) . This higher quantum yield directly translates to increased fluorescence brightness per incorporated nucleotide, enhancing detection sensitivity in low-copy-number target applications [2].

Fluorescence Quantum Yield Fluorescent Nucleotides Nucleic Acid Labeling

Linker Architecture Impact on Polymerase Incorporation Efficiency

ChromaTide Texas Red-5-dUTP employs a 5-atom alkynylamino linker between the uridine C-5 position and the Texas Red fluorophore . In contrast, the more common Texas Red-12-dUTP variant contains a 12-atom linker . While direct comparative incorporation data for the 5- vs. 12-atom linker with Texas Red is not available, studies with fluorescein-dUTP analogs demonstrate that linker length modulates base:dye incorporation ratios: a 5-atom linker yielded a base:dye ratio of 139 with Alexa Fluor 546-14-dUTP [1]. Shorter linkers can reduce steric hindrance during polymerase incorporation but may increase dye-nucleotide quenching [2].

Enzymatic Labeling Nick Translation PCR Probe Synthesis

Fluorescence Signal Intensity in Multicolor FISH: Texas Red-5-dUTP vs. Cy3-dUTP

In a qualitative evaluation of alkynyl dUTPs for FISH, Texas Red-dUTP performed satisfactorily for visualizing highly repetitive and single-copy DNA targets [1]. However, Cy3-dUTP provided the highest sensitivity, enabling cosmid and YAC probes to be visualized by conventional fluorescence microscopy [1]. This indicates that while Texas Red-5-dUTP is effective for many FISH applications, Cy3-dUTP may offer superior sensitivity for low-abundance targets [2]. Texas Red-5-dUTP remains a reliable choice for multicolor FISH panels where Cy3 is already occupied by another probe [3].

Fluorescence In Situ Hybridization Multicolor FISH Cytogenetics

Photostability Performance: Texas Red vs. Alexa Fluor 594

Texas Red exhibits lower photostability compared to newer-generation fluorophores such as Alexa Fluor 594 [1]. Vendor documentation indicates that Alexa Fluor 594 conjugates exhibit brighter fluorescence and greater photostability than Texas Red conjugates . CF™594, a dye spectrally similar to Texas Red and Alexa Fluor 594, demonstrates excellent photostability suitable for confocal microscopy and single-molecule imaging, whereas Texas Red is not explicitly recommended for such demanding applications .

Photobleaching Resistance Fluorescence Microscopy Long-Term Imaging

Compatibility with Standard Enzymatic Labeling Protocols

Texas Red-5-dUTP is validated for nick translation, random priming, PCR, and 3'-end labeling with terminal deoxynucleotidyl transferase . In a comparative FISH study using chromosome preparations, Texas Red-5-dUTP labeled PCR products were successfully hybridized to maize chromosomes, achieving relative distance measurements from centromere (e.g., 59.4 ± 5.2% for dek1 gene, 21.7 ± 4.2% for rp3 gene) with signal intensities adequate for detection [1]. This demonstrates that Texas Red-5-dUTP can be reliably incorporated via standard molecular biology techniques without specialized enzymes or buffers [2].

Nick Translation Random Priming PCR Labeling

Optimal Scientific and Industrial Applications for Chromatide Texas Red-5-dUTP Based on Quantitative Differentiation


Multicolor Fluorescence In Situ Hybridization (FISH) for Cytogenetics

Texas Red-5-dUTP is ideally suited as a red channel component in multicolor FISH panels where Cy3 is reserved for higher-sensitivity targets . Its 596/615 nm excitation/emission profile is compatible with standard Texas Red/Cy3.5 filter cubes, enabling simultaneous visualization with fluorescein (green), Cy3 (orange), and Cy5 (far-red) probes . This configuration has been validated in octoploid triticale chromosome analysis using Texas Red-5-dUTP-labeled rye genomic DNA alongside other fluorophores .

PCR Probe Generation for Single-Copy Gene Mapping

Texas Red-5-dUTP can be directly incorporated during PCR amplification to generate fluorescent probes for gene mapping applications . In maize cytogenetics, Texas Red-5-dUTP-labeled PCR products ranging from 1,000 bp (expansin B11 gene) to 6,861 bp (calpain-like protein dek1 gene) have been successfully hybridized to chromosome spreads, enabling precise physical mapping with relative distance measurements from centromere (e.g., 59.4 ± 5.2% for dek1) .

Genomic In Situ Hybridization (GISH) for Plant Breeding

Texas Red-5-dUTP is extensively validated for GISH analysis in plant breeding programs . It has been used to label total genomic DNA from rye, Thinopyrum ponticum, and Pseudoroegneria spicata for chromosome painting experiments aimed at detecting alien chromatin introgression in wheat breeding lines . The compound's compatibility with nick translation labeling and standard GISH protocols makes it a reliable choice for plant cytogenetics laboratories .

Nick Translation Labeling of Large-Insert Clones

Texas Red-5-dUTP performs satisfactorily in nick translation labeling of BAC, cosmid, and YAC probes for FISH . While Cy3-dUTP provides higher sensitivity for YAC detection, Texas Red-dUTP is adequate for routine mapping of large-insert clones and serves as a spectrally distinct alternative when multiple red-emitting fluorophores are required in a single experiment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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